molecular formula C13H15N3O4 B376936 2-[4-(4-ETHOXYPHENYL)-5-NITRO-1H-IMIDAZOL-1-YL]-1-ETHANOL CAS No. 65020-47-5

2-[4-(4-ETHOXYPHENYL)-5-NITRO-1H-IMIDAZOL-1-YL]-1-ETHANOL

Katalognummer: B376936
CAS-Nummer: 65020-47-5
Molekulargewicht: 277.28g/mol
InChI-Schlüssel: DDLKHRGQHCQCNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(4-ETHOXYPHENYL)-5-NITRO-1H-IMIDAZOL-1-YL]-1-ETHANOL is a synthetic organic compound that belongs to the class of imidazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-ETHOXYPHENYL)-5-NITRO-1H-IMIDAZOL-1-YL]-1-ETHANOL typically involves multi-step organic reactions. One common method includes the nitration of 4-ethoxyphenyl imidazole, followed by the introduction of an ethanol group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process, ensuring consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(4-ETHOXYPHENYL)-5-NITRO-1H-IMIDAZOL-1-YL]-1-ETHANOL undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Conversion to alcohols or amines.

    Substitution: Formation of various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-[4-(4-ETHOXYPHENYL)-5-NITRO-1H-IMIDAZOL-1-YL]-1-ETHANOL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[4-(4-ETHOXYPHENYL)-5-NITRO-1H-IMIDAZOL-1-YL]-1-ETHANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and imidazole ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[4-(4-ETHOXYPHENYL)-5-NITRO-1H-IMIDAZOL-1-YL]-1-ETHANOL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro group and the imidazole ring allows for diverse applications and interactions that are not commonly found in other similar compounds.

Eigenschaften

CAS-Nummer

65020-47-5

Molekularformel

C13H15N3O4

Molekulargewicht

277.28g/mol

IUPAC-Name

2-[4-(4-ethoxyphenyl)-5-nitroimidazol-1-yl]ethanol

InChI

InChI=1S/C13H15N3O4/c1-2-20-11-5-3-10(4-6-11)12-13(16(18)19)15(7-8-17)9-14-12/h3-6,9,17H,2,7-8H2,1H3

InChI-Schlüssel

DDLKHRGQHCQCNF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=C(N(C=N2)CCO)[N+](=O)[O-]

Kanonische SMILES

CCOC1=CC=C(C=C1)C2=C(N(C=N2)CCO)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.